Canaliculatol

Description

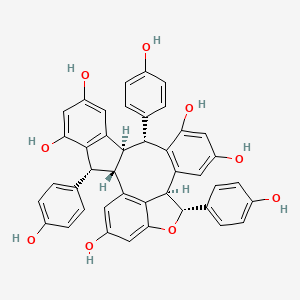

Structure

2D Structure

Properties

Molecular Formula |

C42H32O9 |

|---|---|

Molecular Weight |

680.7 g/mol |

IUPAC Name |

(2S,3R,10R,11R,18R,19R)-3,11,19-tris(4-hydroxyphenyl)-20-oxahexacyclo[16.6.1.02,10.04,9.012,17.021,25]pentacosa-1(25),4(9),5,7,12(17),13,15,21,23-nonaene-5,7,13,15,23-pentol |

InChI |

InChI=1S/C42H32O9/c43-22-7-1-19(2-8-22)34-36-28(13-25(46)16-31(36)49)39-35(20-3-9-23(44)10-4-20)37-29(14-26(47)17-32(37)50)41-38-30(40(34)39)15-27(48)18-33(38)51-42(41)21-5-11-24(45)12-6-21/h1-18,34-35,39-50H/t34-,35-,39+,40-,41-,42+/m1/s1 |

InChI Key |

UXHSAOFTHSNXMK-KJEVTLEKSA-N |

SMILES |

C1=CC(=CC=C1C2C3C(C(C4=C(C=C(C=C4O)O)C5C(OC6=CC(=CC3=C56)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=C2C(=CC(=C9)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H]3[C@H]([C@@H](C4=C(C=C(C=C4O)O)[C@H]5[C@@H](OC6=CC(=CC3=C56)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=C2C(=CC(=C9)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C3C(C(C4=C(C=C(C=C4O)O)C5C(OC6=CC(=CC3=C56)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=C2C(=CC(=C9)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of Canaliculatol

Geographical Distribution of Source Organisms

The natural distribution of Canaliculatol is intrinsically linked to the plant species from which it is isolated. As a resveratrol (B1683913) trimer, its occurrence is part of a wider pattern of resveratrol oligomer distribution across various plant families and genera.

This compound has been specifically identified and isolated from the bark of Stemonoporus canaliculatus researchgate.netnsf.gov.lkresearchgate.netarizona.eduscispace.comwikidata.org. This species belongs to the Dipterocarpaceae family, a group of trees native to tropical Southeast Asia and India, known for their valuable timber and rich phytochemical profiles nsf.gov.lkresearchgate.net. The isolation from S. canaliculatus bark highlights a specific geographical and botanical origin for this compound nsf.gov.lkresearchgate.netarizona.eduscispace.comwikidata.org.

This compound, being a resveratrol trimer, is part of a larger family of compounds known as resveratrol oligomers (REVs) researchgate.netnsf.gov.lkresearchgate.netarizona.eduscispace.comwikidata.orgresearchgate.net. These compounds are biosynthesized through the oxidative coupling of resveratrol monomers and are found in a variety of plant families.

The Dipterocarpaceae family is a particularly rich source of REVs, with numerous genera, including Vatica, Vateria, Shorea, Hopea, Neobalanocarpus, Dipterocarpus, and Dryobalanops, yielding a significant number of these compounds researchgate.netmdpi.com. The Vitaceae family, most notably represented by Vitis vinifera (grapes), is also a well-established source of resveratrol and its various oligomeric forms mdpi.comfrontiersin.org. Other plant families known to contain resveratrol oligomers include Paeoniaceae, Leguminosae, Gnetaceae, Cyperaceae, Polygonaceae, Gramineae, and Poaceae mdpi.combohrium.comcapes.gov.br. The Cyperaceae family, for instance, has been a focus for the isolation of stilbenoids, including resveratrol oligomers bohrium.comcapes.gov.brresearchgate.net.

The distribution of these compounds across different plant families underscores their role as phytoalexins or secondary metabolites involved in plant defense mechanisms and their potential pharmacological significance mdpi.combohrium.comcapes.gov.brmdpi.comtandfonline.com.

Table 1: Plant Families and Genera Known to Produce Resveratrol Oligomers

| Plant Family | Representative Genera |

| Dipterocarpaceae | Vatica, Vateria, Shorea, Hopea, Neobalanocarpus, Dipterocarpus, Dryobalanops |

| Vitaceae | Vitis, Ampelopsis, Cayratia, Cissus, Cyphostemma, Rhoicissus, Muscadinia, Parthenocissus |

| Cyperaceae | Carex |

| Paeoniaceae | (Genera not specified in sources, but a known source of REVs) |

| Leguminosae | (Genera not specified in sources, but a known source of REVs) |

| Gnetaceae | (Genera not specified in sources, but a known source of REVs) |

| Polygonaceae | (Genera not specified in sources, but a known source of REVs) |

| Gramineae | (Genera not specified in sources, but a known source of REVs) |

| Poaceae | (Genera not specified in sources, but a known source of REVs) |

Methodologies for Isolation from Biological Matrices

The isolation of natural products like this compound from complex biological matrices, such as plant bark, involves a series of carefully controlled extraction and separation steps.

The initial step in isolating this compound from Stemonoporus canaliculatus involves the extraction of its bark. Conventional extraction methods commonly employ organic solvents. Methanol and ethanol are frequently used solvents for extracting stilbenoids and other phenolic compounds from plant materials due to their efficacy in dissolving these polar molecules researchgate.netmdpi.combioline.org.brajol.info. General extraction techniques such as maceration, percolation, and Soxhlet extraction are standard practices in natural product chemistry for efficiently drawing out target compounds from plant tissues mdpi.com.

Following the initial extraction, the resulting crude extract is a complex mixture containing numerous compounds. Chromatographic techniques are indispensable for separating and purifying this compound from this mixture bioline.org.brajol.infolcms.czspringernature.comnih.gov. These methods exploit differences in the physical and chemical properties of the compounds to achieve separation.

Commonly utilized chromatographic media for purifying natural products include silica gel, Sephadex LH-20, and MCI gel bioline.org.brajol.info. These stationary phases, when used in conjunction with appropriate mobile phases, allow for the stepwise separation of compounds based on polarity, size, or other molecular characteristics.

Preparative chromatography is a crucial technique for obtaining sufficient quantities of pure compounds for structural elucidation and further study. Preparative High-Performance Liquid Chromatography (Prep-HPLC) has become a cornerstone in natural product isolation, offering high resolution and efficiency springernature.comnih.gov. Other preparative chromatographic methods, such as medium-pressure liquid chromatography (MPLC) and techniques like centrifugal partition chromatography, are also employed for isolating natural products amazon.com.

Compound List:

this compound

Elucidation of Canaliculatol Structure and Stereochemistry

Application of Advanced Spectroscopic Techniques

The process of determining the structure of a novel natural product like Canaliculatol typically involves a suite of spectroscopic methods. Each technique provides complementary information, allowing chemists to piece together the molecular puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping out the carbon-hydrogen framework and connectivity. Mass Spectrometry (MS) provides vital information about the molecular weight and elemental composition, while Infrared (IR) spectroscopy helps identify the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation, offering detailed information about the arrangement of atoms within a molecule.

Proton NMR spectroscopy provides information about the number of different types of hydrogen atoms in a molecule, their chemical environment (indicated by chemical shifts, δ), and their neighboring protons (revealed by spin-spin splitting patterns and coupling constants, J). For a complex molecule like this compound, the ¹H NMR spectrum would reveal distinct signals for aromatic protons, aliphatic protons within the ring systems, and protons of the hydroxyl groups. The integration of these signals would correspond to the relative number of protons in each environment. For example, the presence of multiple para- and meta-substituted aromatic rings, as suggested by related compounds like ampelopsin A thieme-connect.de, would manifest as characteristic multiplets in the aromatic region of the ¹H NMR spectrum.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. It reveals the number of unique carbon atoms and their electronic environments through chemical shifts. Different types of carbons—such as those in aromatic rings, carbons bearing hydroxyl groups (C-OH), ether linkages (C-O-C), and aliphatic carbons—exhibit characteristic chemical shift ranges. For this compound, with its extensive ring system and numerous hydroxyl groups, ¹³C NMR would be critical in identifying all carbon atoms and their positions within the structure. For instance, carbons within aromatic rings typically resonate between 100-160 ppm, while carbons attached to oxygen atoms (as in hydroxyl or ether functionalities) appear in the 50-100 ppm range.

To resolve the complex connectivity and stereochemistry of this compound, two-dimensional NMR techniques are essential:

COSY (Correlation Spectroscopy): This technique establishes correlations between protons that are coupled to each other, typically through three bonds (³J). It helps in tracing proton networks within aliphatic and aromatic systems.

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate protons directly bonded to carbons, providing direct H-C connectivity. This is crucial for assigning specific protons to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are spatially close to each other, regardless of their connectivity through bonds. This is paramount for determining relative stereochemistry, by identifying which protons are adjacent in three-dimensional space, aiding in the assignment of cis/trans configurations and the spatial arrangement of substituents. For this compound, with its multiple stereocenters, NOESY experiments would be critical for establishing the relative configuration of its complex ring system researchgate.netindexcopernicus.comacs.org.

Mass Spectrometry (MS)

Mass Spectrometry provides fundamental information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the deduction of the molecular formula. For this compound, the molecular formula has been reported as C₄₂H₃₂O₉ arizona.edu. The fragmentation pattern observed in the mass spectrum, resulting from the breakdown of the molecular ion, offers clues about the structural subunits and the types of bonds present. Analyzing these fragments can help confirm the presence of specific structural motifs within the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the presence of various functional groups based on their characteristic absorption of infrared radiation. For this compound, an IR spectrum would likely show characteristic absorption bands for:

O-H stretching: Broad bands in the 3200-3600 cm⁻¹ region, indicative of the numerous hydroxyl groups.

Aromatic C-H stretching: Peaks typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Peaks below 3000 cm⁻¹.

C=C stretching: Bands in the 1600-1680 cm⁻¹ region, corresponding to double bonds in aromatic rings and potentially within the extended conjugated system.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region, associated with the hydroxyl and ether functionalities.

The combination of data from these spectroscopic techniques allows for the comprehensive elucidation of this compound's complex structure and stereochemistry.

Compound Names Mentioned:

| Compound Name |

|---|

| This compound |

| Ampelopsin A |

| Resveratrol (B1683913) |

| Vatikaffinol |

| Melapinol A |

| Melapinol B |

| Stenophyllol B |

| Hopeaphenol |

| ε-Viniferin |

| Pallidol (B3078306) |

| Parthenocissin A |

| Gnetin H |

| Amurensin G |

| Wilsonol B |

| Vitisin E |

| Cinnamic acid |

| Betulinic acid |

Biosynthetic Pathways of Canaliculatol

Precursor Pathways: The Phenylpropanoid and Stilbenoid Biosynthesis

The journey to Canaliculatol begins with the phenylpropanoid pathway, a central route in plant secondary metabolism responsible for synthesizing a vast array of phenolic compounds. wikipedia.orgnih.gov This pathway utilizes the aromatic amino acids L-phenylalanine and, in some plants, L-tyrosine, which are themselves products of the shikimate pathway. wikipedia.orgresearchgate.netnih.gov

The key steps involved in the formation of resveratrol (B1683913), the monomeric building block of this compound, are as follows:

Deamination: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid. wikipedia.orgfrontiersin.org Some plants can also use tyrosine ammonia-lyase (TAL) to convert L-tyrosine directly to p-coumaric acid. nih.govfrontiersin.org

Hydroxylation: Cinnamic acid is then hydroxylated at the C4 position by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. frontiersin.org

Activation: The p-coumaric acid is subsequently activated by 4-coumarate:CoA ligase (4CL), which attaches a coenzyme A (CoA) molecule to form p-coumaroyl-CoA. nih.govfrontiersin.org

Stilbene (B7821643) Synthesis: The final step in resveratrol biosynthesis is a condensation reaction catalyzed by stilbene synthase (STS). This enzyme orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate-malonate pathway) to form the characteristic C6-C2-C6 stilbene scaffold of resveratrol (3,5,4'-trihydroxy-trans-stilbene). nih.govfrontiersin.org

This foundational pathway provides the essential monomer, resveratrol, which then enters more complex enzymatic and chemical transformations to form higher-order oligomers like this compound.

| Enzyme | Abbreviation | Function in Resveratrol Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Stilbene synthase | STS | Condenses p-coumaroyl-CoA and malonyl-CoA to form resveratrol. |

Enzymatic and Chemical Transformations in Oligomer Formation

Once resveratrol is synthesized, it can undergo oligomerization to form a diverse array of compounds, including dimers, trimers, and tetramers. nih.govresearchgate.net this compound is a trimer, meaning it is composed of three resveratrol units. The formation of these oligomers is not a random process but a controlled series of enzymatic and chemical reactions.

The key transformation is the oxidative coupling of resveratrol monomers. researchgate.netnih.gov This process is generally believed to be mediated by oxidoreductase enzymes, such as peroxidases and laccases, which generate resveratrol phenoxyl radicals. researchgate.net These highly reactive radical intermediates can then couple with each other in various regio- and stereoselective ways, leading to the vast structural diversity observed in resveratrol oligomers. nih.govacs.org The specific linkages between the resveratrol units (e.g., 8-8', 8-10', 3-8') determine the final structure of the resulting oligomer. nih.govacs.org

Proposed Biosynthetic Routes to Resveratrol Trimers

The formation of resveratrol trimers like this compound involves the coupling of a resveratrol monomer with a resveratrol dimer, or the coupling of three resveratrol monomers. The biosynthesis is a stepwise process involving specific intermediates and reaction mechanisms.

A critical aspect of resveratrol oligomerization is the formation of reactive intermediates following the initial radical coupling. Among the most important of these are quinone methides (QMs). acs.orgrsc.org After the initial carbon-carbon bond formation between two resveratrol radicals, the resulting intermediate can exist as a quinone methide. These electrophilic intermediates are key to the subsequent structural diversification. acs.orgnih.gov

The biosynthesis of this compound is proposed to proceed through an 8-8' linked trimeric quinone methide intermediate. acs.org This intermediate can then undergo intramolecular cyclization reactions, such as Friedel-Crafts type reactions, where an electron-rich aromatic ring attacks the electrophilic quinone methide. nih.govacs.org This cyclization forges new rings and establishes the complex, three-dimensional architecture characteristic of this compound and other related trimers. The existence of quinone methide intermediates is supported by the isolation of natural products that appear to be the result of nucleophilic trapping (e.g., by water or methanol) of these transient species. nih.gov

Oxidative coupling is the cornerstone of resveratrol oligomerization. nih.govresearchgate.net This process involves the one-electron oxidation of the phenolic hydroxyl groups of resveratrol, typically catalyzed by enzymes like peroxidases or laccases, to generate phenoxyl radicals. researchgate.netacs.org The delocalization of the unpaired electron across the resveratrol molecule allows for radical-radical coupling at various positions, leading to different classes of oligomers. acs.org

The regioselectivity of this coupling (i.e., which carbon atoms form the new bond) is a crucial determinant of the final product. nih.gov For instance, an 8-8' coupling between two resveratrol units leads to dimers like pallidol (B3078306) and quadrangularin A, while an 8-10' coupling yields ε-viniferin. nih.govacs.org The formation of trimers like this compound requires further oxidative coupling steps. The biosynthesis of this compound specifically involves the formation of an 8-8' trimeric quinone methide precursor, highlighting the importance of this specific coupling mode. acs.org

Influence of Biological Systems on Biosynthesis (e.g., fungal laccase catalysis)

The biosynthesis of resveratrol oligomers is heavily influenced by the biological context in which it occurs. Plants produce these compounds, often referred to as phytoalexins, as a defense mechanism against pathogens like fungi. nih.govresearchgate.net The enzymes responsible for the oxidative coupling are often plant-derived peroxidases. researchgate.net

Interestingly, enzymes from invading microorganisms can also play a role. Fungal laccases, for example, are multicopper oxidases that can catalyze the oxidation of phenolic compounds like resveratrol. nih.govlidsen.com Studies have shown that laccases can polymerize resveratrol, and in some cases, this transformation can lead to compounds with altered biological activity. researchgate.netnih.gov For instance, the laccase from the fungus Botrytis cinerea can convert resveratrol into different, more toxic compounds, suggesting a complex interaction where the pathogen's own enzyme activates the plant's defense molecule. nih.gov The use of enzymes like horseradish peroxidase (HRP) in biomimetic synthesis has successfully produced various resveratrol oligomers, including trimers, further supporting the central role of such enzymes in their natural biosynthesis. nih.govnih.gov

| Enzyme Type | Source | Role in Resveratrol Oligomerization |

| Peroxidases | Plants, Horseradish | Catalyze one-electron oxidation of resveratrol to form phenoxyl radicals, initiating oligomerization. researchgate.netnih.gov |

| Laccases | Fungi (e.g., Botrytis cinerea) | Catalyze oxidation and polymerization of resveratrol, potentially altering its toxicity. nih.govresearchgate.netnih.gov |

Post-Synthetic Modifications and Derivatization in Nature

After the basic oligomeric scaffold of this compound is assembled, it can undergo further modifications in nature. These post-synthetic derivatizations can alter the compound's chemical properties and biological activities. Common modifications observed for resveratrol and its oligomers include:

Glycosylation: The attachment of sugar moieties, as seen in the resveratrol glucoside piceid, can enhance solubility, aid in transport and storage within the plant, and protect the compound from oxidation. nih.govacs.org While less common for higher-order oligomers, glucosylated trimers have been identified. mdpi.com

Methylation: The addition of methyl groups to the hydroxyl functions can also occur, changing the polarity and bioactivity of the molecule. nih.gov

Rearrangements: The complex carbocyclic skeletons of oligostilbenoids can undergo further acid-mediated rearrangements, leading to even greater structural diversity. nih.gov

These modifications contribute to the vast chemical diversity of stilbenoids found in nature, with each derivative potentially having a unique biological role. researchgate.netnih.gov

Synthetic Approaches to Canaliculatol and Its Analogs

Challenges in Complex Resveratrol (B1683913) Oligomer Synthesis

The synthesis of complex resveratrol oligomers like canaliculatol is fraught with challenges that stem from the inherent reactivity and structural complexity of the resveratrol monomer. Key difficulties include:

Regioselectivity: Resveratrol possesses multiple reactive sites, leading to a lack of control over the specific positions where intermolecular linkages form. This often results in a complex mixture of isomers that are difficult to separate and characterize.

Stereocontrol: The formation of new stereocenters during the oligomerization process requires precise control to obtain the desired diastereomer. The flexible nature of the resveratrol backbone can make it difficult to influence the stereochemical outcome of reactions.

Oxidative Coupling: Many synthetic approaches rely on oxidative coupling reactions to mimic the biosynthetic pathway. However, these reactions can be difficult to control, often leading to over-oxidation or the formation of undesired byproducts.

Protecting Group Strategies: The numerous hydroxyl groups on the resveratrol units necessitate the use of protecting groups to prevent unwanted side reactions. The selection, introduction, and removal of these protecting groups add to the complexity and length of the synthetic route.

These challenges underscore the need for innovative and highly controlled synthetic methodologies to access structurally defined resveratrol oligomers like this compound.

De Novo Synthetic Strategies

De novo, or total, synthesis provides a powerful approach to construct complex molecules like this compound from simple, commercially available starting materials. This strategy offers complete control over the assembly of the molecular framework, allowing for the precise installation of functional groups and stereocenters. While a complete de novo synthesis of this compound has not been explicitly detailed in the literature, the total synthesis of the structurally related resveratrol trimer, caraphenol A, by Snyder and Wright, provides a blueprint for how such a synthesis could be approached.

The synthesis of caraphenol A showcases a multi-step sequence that involves the strategic formation of key carbon-carbon and carbon-oxygen bonds. A key feature of this synthesis is the use of a Friedel–Crafts reaction to construct a nine-membered ring system, a central feature of caraphenol A's structure. This approach highlights the power of traditional organic reactions to build complex natural product scaffolds.

| Key Transformation | Description | Significance in this compound Synthesis |

| Friedel–Crafts Cyclization | Formation of a nine-membered carbocycle. | Provides a strategy for constructing the core ring system of related resveratrol trimers. |

| Grignard Addition | Carbon-carbon bond formation to introduce key substituents. | A versatile method for adding complexity to the molecular framework. |

| Dihydrofuran Formation | Construction of a key heterocyclic ring system. | A common structural motif in resveratrol oligomers that can be formed through acid-promoted cyclization. |

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to emulate the natural biosynthetic pathways of a target molecule. In the case of this compound and other resveratrol oligomers, this often involves mimicking the oxidative coupling reactions catalyzed by enzymes in plants. These approaches can offer a more convergent and potentially more efficient route to the natural product.

One common biomimetic strategy involves the use of oxidants like iron(III) chloride or enzymes such as horseradish peroxidase (HRP) to induce the radical coupling of resveratrol or its dimers. mdpi.com For instance, the HRP-catalyzed biotransformation of trans-resveratrol and (±)-ε-viniferin has been shown to produce a variety of resveratrol trimers. mdpi.com This approach, while potentially high-yielding, often suffers from a lack of selectivity, producing a mixture of oligomers. The proposed mechanism involves the formation of phenoxy radicals from resveratrol units, which then couple in various ways to form dimers and higher-order oligomers.

| Biomimetic Approach | Key Reagents/Catalysts | Advantages | Disadvantages |

| Oxidative Coupling | Iron(III) chloride, Horseradish Peroxidase (HRP)/H₂O₂ | Potentially high yields, mimics natural pathway. | Lack of regioselectivity and stereoselectivity, produces complex mixtures. |

| Enzyme-Mediated Synthesis | Laccases, Peroxidases | Can offer higher selectivity compared to chemical oxidants. | Enzyme availability and stability can be limiting factors. |

Derivatization Methodologies for Structural Modification

The structural modification of this compound and its analogs is crucial for exploring their structure-activity relationships (SAR) and developing new derivatives with improved biological properties. Derivatization typically involves the chemical modification of the hydroxyl groups present on the resveratrol units.

Common derivatization strategies include:

Alkylation and Acylation: The hydroxyl groups can be converted to ethers or esters to modify the polarity and bioavailability of the molecule.

Glycosylation: The attachment of sugar moieties can improve water solubility and alter the pharmacokinetic profile.

Halogenation: The introduction of halogen atoms can influence the electronic properties and binding interactions of the molecule.

These modifications can be achieved using standard organic reactions, but the selective derivatization of specific hydroxyl groups in a complex molecule like this compound remains a significant challenge due to the similar reactivity of the multiple phenolic hydroxyls.

Asymmetric Synthesis and Stereocontrol in Analogue Generation

Given the chiral nature of this compound, asymmetric synthesis is essential for the preparation of enantiomerically pure material and its analogs. Stereocontrol is a critical aspect of any synthetic strategy, as the biological activity of resveratrol oligomers is often highly dependent on their three-dimensional structure.

Approaches to achieve stereocontrol in the synthesis of this compound analogs include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.

Chiral Catalysts: Employing chiral catalysts to promote enantioselective transformations.

Substrate-Controlled Diastereoselection: Taking advantage of the existing stereocenters in a molecule to influence the stereochemistry of newly formed centers.

The development of stereoselective methods for the key bond-forming reactions, such as the oxidative coupling and cyclization steps, is a primary focus of research in this area. Achieving high levels of stereocontrol is paramount for the efficient and practical synthesis of this compound and its analogs for biological evaluation.

Mechanistic Investigations of Biological Activities of Canaliculatol

Molecular Mechanisms of Antifungal Activity

Canaliculatol has demonstrated antifungal activity, notably against the fungus Cladosporium cladosporioides researchgate.netresearchgate.netdntb.gov.uacapes.gov.br. While specific molecular targets and pathways for this compound itself are still under investigation, the broader understanding of antifungal agents provides context for its potential mechanisms of action.

Interaction with Fungal Cellular Components and Pathways General mechanisms by which antifungal compounds operate include disruption of the fungal cell membrane, inhibition of essential biosynthetic pathways such as ergosterol (B1671047) or chitin (B13524) synthesis, and interference with cell wall integrity nih.govresearchgate.netscielo.brmdpi.comnih.govnih.gov. Stilbenoids, as a class, are known to exhibit antimicrobial and antifungal functions in plants, acting as phytoalexins mdpi.comsciopen.commdpi.com. These compounds are thought to exert their effects through various means, potentially including the disruption of cellular membranes or the inhibition of key fungal enzymes. Further research is required to elucidate the precise molecular interactions of this compound with fungal cellular components and pathways.

Specific Fungal Targets (e.g., Cladosporium cladosporioides) A significant finding regarding this compound's antifungal activity is its demonstrated efficacy against Cladosporium cladosporioides researchgate.netresearchgate.netdntb.gov.uacapes.gov.br. Cladosporium cladosporioides is a widely distributed mold species found in soil and on decaying plant matter, and it is recognized for its ability to produce various metabolites, some of which possess antifungal properties mdpi.comnorgenbiotek.comnih.gov. The specific interaction of this compound with this fungal species highlights its potential as a targeted antifungal agent.

Exploration of Other Potential Biological Activities (based on stilbenoid class)

Given that this compound is a stilbenoid, it is plausible that it may share other biological activities characteristic of this compound class. Research into stilbenoids has revealed a range of beneficial effects.

Anti-inflammatory PathwaysA well-established characteristic of stilbenoids is their anti-inflammatory activitymdpi.comsciopen.commdpi.comnih.govnih.gov. Natural stilbenoids, including well-studied compounds like resveratrol (B1683913), piceatannol, and pterostilbene, have been shown to modulate inflammatory responses both in vitro and in vivonih.govnih.gov. These effects are often mediated through the inhibition of key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenases (COX), interleukins (ILs), and tumor necrosis factor-alpha (TNF-α)nih.gov. Furthermore, stilbenoids have been implicated in down-regulating inflammatory pathways like PI3K/Akt and NF-κBsciopen.comnih.govnih.gov. Although specific investigations into this compound's direct impact on these anti-inflammatory pathways are not detailed here, its structural relation to other potent anti-inflammatory stilbenoids suggests a potential for similar activities.

Compound List:

this compound

Resveratrol

Pterostilbene

Piceatannol

Gnetol

Pinusvin

Monomethylpinusvin

Rhapontigenin

Astringin

Rhaponticin

α-viniferin

ε-viniferin

Ampelopsin A

Balanocarpol

Laevifonol

Diptoindonesin G

Johorenol A

Ampelopsin E

Vaticanol G

Chlorophorin

Artocarpin

Hinokitiol (β-thujaplicin)

Physalin F

Physachenolide C

Cladosporin

Isocladosporin

5′-hydroxyasperentin

Myxalamid C

2-phenyl-1-(1,2,4-triazol-1-yl)-3-trimethylsilyl propane-2-ol

Cladocladosin A

Thiocladospolides F, G, H, I, J

Altertoxin XII

Cladosporol I, A

Clindanones A, B

Cladosporols F, G

Isosclerone

Phomapyrrolidones A-C

K21 Compound

Olorofim (F9013_118)

Advanced Analytical and Characterization Methodologies for Canaliculatol Research

Chromatographic Techniques for Metabolite Profiling and Quantification

Chromatography is the cornerstone of separating individual components from complex mixtures, such as lichen extracts where Canaliculatol is found. The high resolution and sensitivity of modern chromatographic methods enable both the qualitative profiling of metabolites and the precise quantification of target compounds.

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for analyzing complex samples. wikipedia.orgpacificbiolabs.com LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.org This synergy allows for the effective separation of this compound from other co-occurring lichen metabolites, while the mass spectrometer provides mass-to-charge ratio (m/z) data that aids in the preliminary identification of the compound. pacificbiolabs.com

LC-MS/MS takes this a step further by using two mass analyzers in series. perkinelmer.com The first analyzer can be set to isolate the molecular ion of this compound, which is then fragmented in a collision cell. The second analyzer measures the m/z of these fragments, creating a unique fragmentation pattern or "fingerprint." perkinelmer.com This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, making it ideal for detecting and quantifying trace amounts of this compound in intricate biological samples. nebiolab.com The high degree of specificity offered by LC-MS/MS minimizes the need for complete chromatographic separation, accelerating analytical throughput. wikipedia.orgeag.com

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) | Achieves effective separation of a wide range of metabolites. |

| Flow Rate | 0.3 mL/min | Optimized for efficient separation and ionization. |

| Ionization Source | Electrospray Ionization (ESI), negative mode | Generates ions from the analyte for MS detection; dibenzofurans often ionize well in negative mode. |

| MS Detection | Full scan mode for profiling; SRM for quantification | Full scan detects all ions in a mass range, while SRM targets specific precursor-product ion transitions for high sensitivity. |

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and reproducibility. hptlc-association.orgcamag.com It is a robust and cost-effective technique for the analysis of complex mixtures like herbal or lichen extracts. nih.gov HPTLC allows for the parallel analysis of numerous samples on a single plate, making it highly efficient for screening purposes, quality control, and fingerprint analysis. camag.comijcrt.org

In the context of this compound research, HPTLC can be employed to:

Screen lichen extracts for the presence of this compound.

Develop a chemical fingerprint for a specific lichen species, where the band corresponding to this compound serves as a marker.

Assess the purity of isolated this compound by detecting impurities that appear as separate bands.

Perform semi-quantitative analysis by comparing the intensity of the this compound band to that of a known standard. camag.com

After separation on the HPTLC plate, detection can be achieved by visualizing the plate under UV light (e.g., at 254 nm or 366 nm) or by spraying with a derivatizing reagent that imparts color or fluorescence to the analyte spots. camag.com The resulting chromatogram provides a visual profile of the extract's composition. For structural confirmation, specific bands can be eluted from the plate and analyzed by mass spectrometry in a technique known as HPTLC-MS. camag.com

Spectroscopic Methods for Structural Confirmation and Purity Assessment

While chromatography separates compounds, spectroscopy is used to elucidate their exact chemical structure and confirm their purity. For a novel compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is indispensable.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR reveal the types and number of proton and carbon environments, respectively. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, allowing for the complete assembly of the molecular structure.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. By comparing the experimentally measured mass with the calculated mass for a proposed formula, researchers can confirm the molecular composition with a high degree of confidence.

Purity assessment is another critical application of spectroscopy. Quantitative NMR (qNMR), for instance, can determine the absolute purity of a sample by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known concentration. nih.gov This method is considered a primary ratio method and offers an orthogonal approach to chromatographic purity assessments. nih.gov

Table 2: Representative Spectroscopic Data for this compound Structure Elucidation

| Technique | Observation | Interpretation |

|---|---|---|

| HR-ESI-MS | High-resolution m/z value (e.g., 257.0819 [M-H]⁻) | Corresponds to a specific elemental formula (e.g., C₁₆H₁₄O₃), confirming the molecular composition. |

| ¹H NMR | Chemical shifts (δ), coupling constants (J), and integration values for each proton. | Defines the proton environment, including neighboring protons and the number of protons of each type. |

| ¹³C NMR | Chemical shifts (δ) for each carbon atom. | Identifies the number and type of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl). |

| HMBC | Correlations between protons and carbons separated by 2-3 bonds. | Establishes long-range connectivity, linking different fragments of the molecule together to build the complete structure. |

Development of Novel Analytical Methods for Detection and Characterization

The advancement of analytical science continually provides new tools for chemical research. nih.gov For this compound, this could involve developing methods with enhanced sensitivity, specificity, or speed. The constant emergence of new psychoactive substances, for example, drives the creation of advanced analytical workflows that can be adapted for natural product research. nih.gov

Potential areas for novel method development in this compound research include:

Hyphenated Techniques: The coupling of different analytical techniques, such as HPTLC-MS or multidimensional LC-MS, can provide richer datasets and more confident identifications from a single analysis.

High-Resolution Screening: Utilizing high-resolution mass spectrometry (e.g., Orbitrap, TOF) for non-targeted screening of lichen extracts can help in the discovery of this compound and other related metabolites without prior knowledge of their presence.

Advanced Extraction Methods: Developing more efficient and selective extraction techniques, such as supercritical fluid extraction (SFE) or pressurized liquid extraction (PLE), can improve the recovery of this compound from lichen material and reduce the complexity of the resulting extract.

Biosensor-Based Detection: The creation of biosensors or immunoassays could offer rapid and highly specific detection of this compound, which would be valuable for high-throughput screening applications.

The development of such methods often focuses on achieving lower limits of detection and quantification, which is crucial when analyzing samples where the compound is present in very low concentrations. rsc.orgyoutube.com

Integration of Analytical Data for Comprehensive Understanding

The typical workflow for characterizing a natural product like this compound demonstrates this integration:

Initial Profiling: LC-MS or HPTLC is used to analyze a crude lichen extract. A peak or band with a mass corresponding to a potential dibenzofuran (B1670420) is flagged for further investigation.

Isolation: Guided by the initial chromatographic data, preparative chromatography is performed to isolate the compound of interest in sufficient quantity and purity.

Structural Elucidation: The isolated compound is subjected to HRMS to confirm its elemental formula and extensive 1D and 2D NMR experiments to determine its precise chemical structure.

Quantification and Purity Check: A quantitative method using LC-MS/MS or qNMR is developed to determine the compound's concentration in the original extract and to confirm the purity of the isolated material.

By combining the separation data from chromatography with the structural information from spectroscopy, researchers can confidently identify, characterize, and quantify this compound. This integrated approach ensures that the identity and purity of the compound are unequivocally established, which is a prerequisite for any further biological or chemical studies. scielo.br

Unforeseen Challenges in the Study of this compound Impede Comprehensive Review

Initial research into the chemical compound this compound has revealed a significant scarcity of detailed scientific literature, precluding the creation of a thorough and scientifically robust article as originally intended. While preliminary findings identify this compound as a dibenzofuran derivative with antifungal properties, isolated from sources such as the lichen Cladonia uncialis and the marine-derived fungus Penicillium sp. WC-29-5, there is a notable absence of in-depth studies required to address the specified research gaps and future perspectives.

The comprehensive outline requested, which includes unraveling biosynthetic pathways, elucidating molecular targets, and exploring novel biological activities, cannot be adequately fulfilled with the currently available public data. Key areas where information is lacking include:

Biosynthetic Pathway and Enzymatic Machinery: There is no published research detailing the specific genes, enzymes, or intermediate steps involved in the biosynthesis of this compound.

Molecular Targets and Pathways: The precise mechanism of action and the specific molecular targets through which this compound exerts its antifungal effects remain uncharacterized.

Chemoenzymatic Synthesis and Analogs: Information regarding the development of synthetic or semi-synthetic routes to produce this compound and its derivatives is not available.

Expanded Biological Activities: Beyond general antifungal properties, there are no studies exploring other potential biological activities.

High-Throughput Screening and SAR: No literature exists on high-throughput screening campaigns or detailed structure-activity relationship (SAR) studies for the expansion and optimization of this compound's bioactivity.

"Unnatural" Natural Product Synthesis: The concept of generating novel analogs through synthetic biology approaches has not been applied to this compound in any published work.

Agrochemical Potential: There are no investigations into the potential application of this compound as a bio-pesticide.

Due to this critical lack of detailed research findings and data, it is not possible to construct an article that meets the required standards of scientific accuracy and depth for each of the outlined sections. Further research and publication in the field are necessary before a comprehensive review of this compound can be compiled.

Research Gaps and Future Perspectives in Canaliculatol Studies

Sustainable Production and Supply Chain Research

The journey towards a sustainable supply of Canaliculatol is in its infancy, with significant research gaps that need to be addressed. The primary source of this natural product, the bark of the Stemonoporus canaliculatus tree, presents a formidable challenge due to its conservation status.

Challenges in Natural Sourcing

Stemonoporus canaliculatus, a tree species endemic to Sri Lanka, is the only known natural source of this compound. A critical factor influencing any consideration of natural sourcing is the tree's classification as an "Endangered" species. This status immediately raises significant ethical and environmental concerns regarding the harvesting of its bark. The limited geographical distribution and population size of Stemonoporus canaliculatus make large-scale harvesting from the wild an unsustainable and ecologically irresponsible practice.

Sustainable harvesting of bark from endangered trees is a complex endeavor that requires careful management to prevent further harm to the species. Techniques such as strip harvesting, where only a portion of the bark is removed to allow for regeneration, have been explored for other medicinal trees. However, the viability of such methods for Stemonoporus canaliculatus remains uninvestigated. Furthermore, the yield of this compound from the bark is a crucial yet unknown variable that would heavily influence the economic feasibility of any natural sourcing model.

Table 1: Challenges in the Natural Sourcing of this compound

| Challenge | Description |

|---|---|

| Source Rarity | Stemonoporus canaliculatus is an endangered species with a limited population. |

| Ethical Concerns | Harvesting from an endangered species raises significant ethical questions. |

| Ecological Impact | Bark removal can harm or kill the trees, impacting the ecosystem. |

| Unknown Yield | The concentration of this compound in the bark is not documented. |

| Lack of Regulation | No established guidelines for the sustainable harvesting of this species exist. |

Exploring Biotechnological Alternatives

Given the significant hurdles associated with natural sourcing, research into alternative production methods is paramount. Biotechnology offers promising avenues for the sustainable production of this compound, bypassing the need to harvest from its endangered natural source.

Biosynthesis and Metabolic Engineering:

While the precise biosynthetic pathway of this compound in Stemonoporus canaliculatus has not been fully elucidated, it is understood to be a trimer of resveratrol (B1683913). The biosynthesis of resveratrol itself is well-characterized, involving the phenylpropanoid pathway. Future research could focus on identifying the specific enzymes responsible for the trimerization of resveratrol into this compound within the plant. This knowledge would be foundational for metabolic engineering approaches.

By transferring the genes responsible for this compound biosynthesis into microbial hosts such as yeast or bacteria, it may be possible to develop fermentation-based production systems. This approach has been successfully employed for the production of other complex natural products and offers the potential for scalable, controlled, and sustainable manufacturing.

Chemical Synthesis:

To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The complex, three-dimensional structure of the molecule presents a significant challenge for synthetic chemists. However, the development of a synthetic route would be a landmark achievement, providing a reliable and reproducible source of the compound independent of its natural origin. Research in this area could explore novel synthetic strategies and catalytic methods to construct the intricate molecular architecture of this compound.

Plant Tissue Culture:

Another promising biotechnological approach is the use of plant tissue culture. Establishing cell or tissue cultures of Stemonoporus canaliculatus could provide a controlled environment for the production of this compound. This method avoids the harvesting of wild trees and allows for the optimization of culture conditions to enhance the yield of the desired compound. While the potential of plant tissue culture for producing secondary metabolites from endangered species is recognized, specific research on its application to Stemonoporus canaliculatus is currently lacking.

Table 2: Potential Biotechnological Production Methods for this compound

| Method | Description | Potential Advantages |

|---|---|---|

| Metabolic Engineering | Transferring biosynthetic genes into microorganisms for fermentation-based production. | Scalable, sustainable, and controlled production. |

| Chemical Synthesis | Laboratory-based construction of the this compound molecule. | Highly pure product, independent of natural sources. |

| Plant Tissue Culture | Growing plant cells or tissues in vitro to produce this compound. | Sustainable, avoids harvesting wild plants, potential for yield optimization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.